molecular formula C16H13Cl2NO2 B2488724 (2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate CAS No. 861212-26-2

(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate

Cat. No.: B2488724
CAS No.: 861212-26-2
M. Wt: 322.19
InChI Key: VVQPQZRUISUBBK-MDZDMXLPSA-N
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Description

(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate is an organic compound with a complex structure that includes chlorophenyl and carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate typically involves the reaction of (2-chlorophenyl)methylamine with (E)-2-(2-chlorophenyl)ethenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The temperature is maintained at a moderate level to ensure the stability of the reactants and the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorophenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
  • (2-chlorophenyl)methyl N-[(E)-2-(thiophen-2-yl)ethenyl]carbamate

Uniqueness

(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate is unique due to its specific structure, which includes two chlorophenyl groups and a carbamate linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses.

Biological Activity

(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C15H14ClN O3
  • Molecular Weight : 293.73 g/mol

The biological activity of this compound is primarily attributed to its interaction with cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies indicate that carbamate derivatives often act as reversible inhibitors of these enzymes, which play critical roles in neurotransmission.

Enzyme Inhibition

Research has shown that this compound exhibits a notable inhibitory effect on AChE, with an IC50 value indicating potency in enzyme inhibition. For example, a related study reported IC50 values for various carbamate derivatives ranging from 1.60 to 311.0 µM against BChE and AChE, suggesting that modifications in the molecular structure can significantly enhance inhibitory activity .

Biological Activity Data

Compound NameIC50 (µM) AChEIC50 (µM) BChESelectivity Index
Rivastigmine38.9850112.83
This compoundTBDTBDTBD
Other CarbamatesVariesVariesVaries

Note : TBD indicates values that require further research for precise quantification.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that various carbamate derivatives, including those structurally similar to this compound, showed enhanced inhibition against AChE compared to established drugs such as rivastigmine . This suggests that the chlorophenyl moiety can play a role in increasing biological activity.
  • Cytotoxicity Assessments : The cytotoxic effects of these compounds were evaluated using HepG2 cell lines. It was found that several derivatives exhibited mild cytotoxicity while maintaining effective inhibition of cholinesterases, indicating a favorable therapeutic index .
  • Selectivity Index Evaluation : The selectivity index is crucial for determining the safety and efficacy of cholinesterase inhibitors. Compounds with a selectivity index greater than 10 are considered to have acceptable toxicity levels . Further investigations into this compound are necessary to establish its selectivity index.

Properties

IUPAC Name

(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO2/c17-14-7-3-1-5-12(14)9-10-19-16(20)21-11-13-6-2-4-8-15(13)18/h1-10H,11H2,(H,19,20)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQPQZRUISUBBK-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)NC=CC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC(=O)N/C=C/C2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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